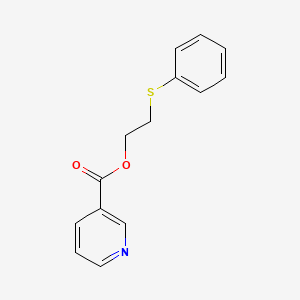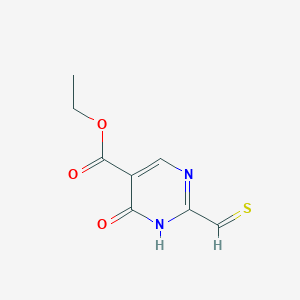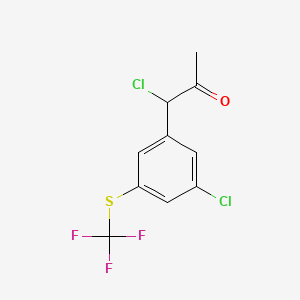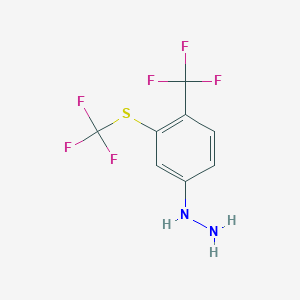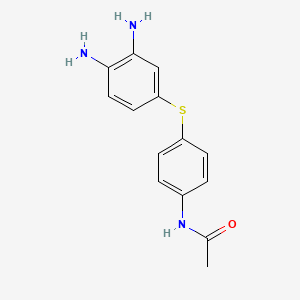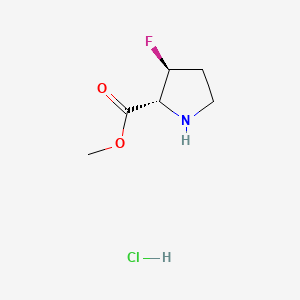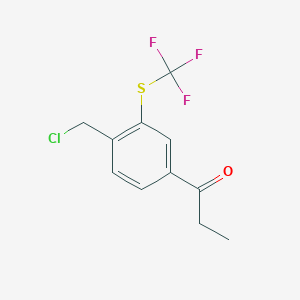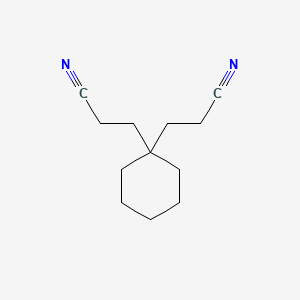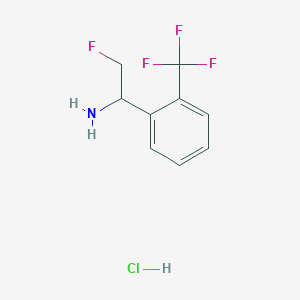
2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a chemical compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring. This compound is known for its unique structural features and significant reactivity due to the electronegative fluorine atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful attachment of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The use of specialized equipment and adherence to safety protocols are crucial to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different fluorinated compounds, while substitution reactions can introduce new functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structural features make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine and trifluoromethyl groups can influence the compound’s binding affinity and reactivity with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride: This compound shares a similar structure but differs in the position of the fluorine atom on the phenyl ring.
1-(2-(Trifluoromethyl)phenyl)ethan-1-one: This compound has a similar trifluoromethyl group but lacks the amine functionality.
Uniqueness
2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is unique due to its specific arrangement of fluorine and trifluoromethyl groups, which confer distinct reactivity and binding properties. This uniqueness makes it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H10ClF4N |
|---|---|
Molekulargewicht |
243.63 g/mol |
IUPAC-Name |
2-fluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F4N.ClH/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13;/h1-4,8H,5,14H2;1H |
InChI-Schlüssel |
CINLWGNDGUSBGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CF)N)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


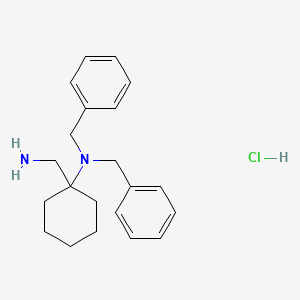
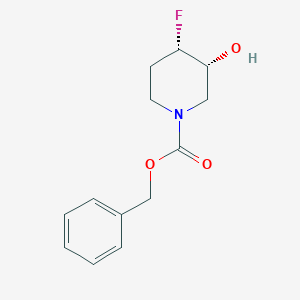
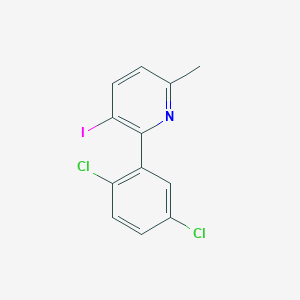
![2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine](/img/structure/B14037838.png)
